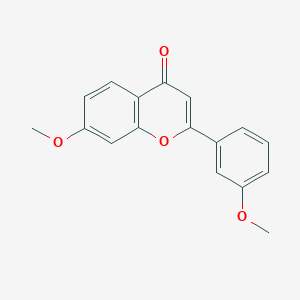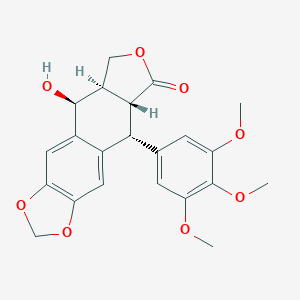
Epipodophyllotoxin
概要
説明
Epipodophyllotoxins are substances naturally occurring in the root of the American Mayapple plant (Podophyllum peltatum). Some epipodophyllotoxin derivatives are currently used in the treatment of cancer. These include etoposide and teniposide .
Molecular Structure Analysis
Epipodophyllotoxin is a biologically active compound derived from the podophyllum plant. It and its derivatives possess excellent antitumor activity . The C ring and its C-4 is the major position used for conjugation with other molecules .Chemical Reactions Analysis
Epipodophyllotoxin and its derivatives can act on a diverse array of drug targets in cancer cells and thus possess potent activity against various forms of cancer cell lines, including drug-resistant forms .Physical And Chemical Properties Analysis
Epipodophyllotoxin is a biologically active compound with a molecular weight of 414.41 and a chemical formula of C22H22O8 .科学的研究の応用
Cancer Treatment
Epipodophyllotoxin has been extensively studied for its role in cancer therapy. It can induce cell cycle arrest in the G2 phase and promote apoptosis by decreasing the mitochondrial membrane potential in certain cancer cells .
Microtubule Destabilization
This compound has shown potential in disrupting the microtubule network within cells, which is a crucial mechanism for inhibiting cell division and has implications for cancer treatment .
Biocatalysis
Research has explored the use of Epipodophyllotoxin in biocatalytic processes, particularly using E. coli whole cell biocatalysts to monitor activity, which could have various industrial applications .
Pharmacological Studies
The different isomers of Epipodophyllotoxin have been studied for their biological activities, revealing the importance of specific configurations for activity .
Development of Tubulin Targeting Agents
A variant structural skeleton of Epipodophyllotoxin has been synthesized, rivaling the natural cyclolignan in antiproliferative and microtubule destabilizing properties, leading to a new class of tubulin targeting agents .
Bioactivity Framework
Epipodophyllotoxin derivatives have been isolated from various plant species and represent a structural framework for compounds displaying diverse bioactivities, including antiviral, anti-inflammatory, and cytotoxic effects .
作用機序
Target of Action
Epipodophyllotoxin, also known as (-)-epipodophyllotoxin, primarily targets topoisomerase II . Topoisomerase II is an enzyme that aids in relaxing negative or positive supercoils in DNA . It plays a crucial role in DNA replication, transcription, and chromosome condensation and segregation .
Mode of Action
Epipodophyllotoxin inhibits DNA synthesis by forming a complex with topoisomerase II and DNA . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulated breaks in DNA prevent entry into the mitotic phase of cell division, leading to cell death . Epipodophyllotoxin acts primarily in the G2 and S phases of the cell cycle .
Biochemical Pathways
Epipodophyllotoxin derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . Few studies are dedicated to exploring the interactions between epipodophyllotoxin derivatives and downstream cancer-related signaling pathways .
Pharmacokinetics
The pharmacokinetics of Epipodophyllotoxin derivatives such as etoposide and teniposide have been studied . Etoposide, for instance, shows a biexponential decay following intravenous administration, with a terminal elimination half-life less than that of teniposide . The peak plasma concentrations of the drug and the area under the concentration versus time curve are linearly related to the intravenous dose of both drugs . There is considerable interpatient variability in the pharmacokinetics of these drugs .
Result of Action
The result of Epipodophyllotoxin’s action is the inhibition of cell proliferation and induction of cell death . It achieves this by causing DNA damage, which prevents cells from entering the mitotic phase of cell division .
Action Environment
The action of Epipodophyllotoxin can be influenced by various environmental factors. For instance, the production of Epipodophyllotoxin in plants takes place in 33 steps where coniferyl alcohol acts as the precursor . The pathway is called the phenylpropanoid pathway . In addition, a variant structural skeleton of Epipodophyllotoxin was synthesized and found to rival the natural cyclolignan in antiproliferative and microtubule destabilizing properties . This discovery leads to a new structural class of tubulin targeting agents .
Safety and Hazards
将来の方向性
There is a need for continuous research towards improving the druggability of Epipodophyllotoxin and its derivatives. This includes addressing major limitations such as systemic toxicity, drug resistance, and low bioavailability . The discovery of renewable sources, including microbial origin for Epipodophyllotoxin, is another possible approach .
特性
IUPAC Name |
(5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-LGWHJFRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859440 | |
| Record name | (-)-Epipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epipodophyllotoxin | |
CAS RN |
4375-07-9 | |
| Record name | (-)-Epipodophyllotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epipodophyllotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Epipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




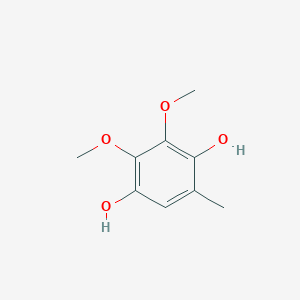
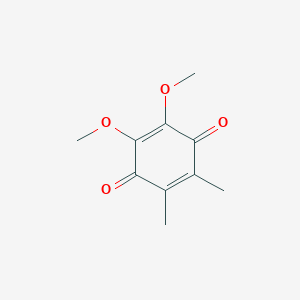




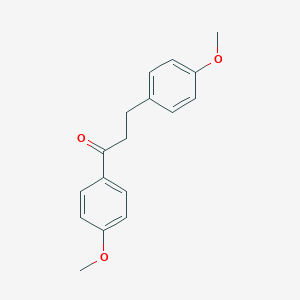
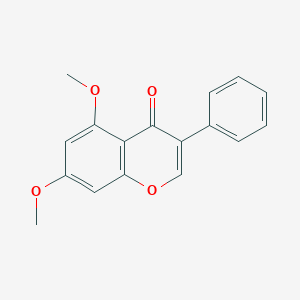
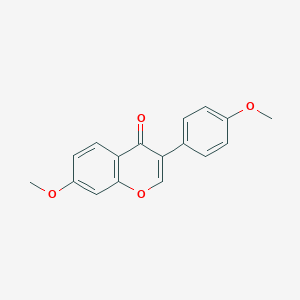

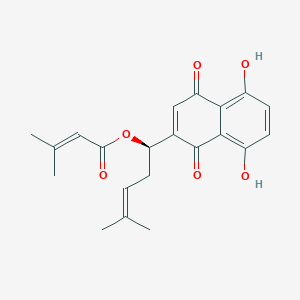
![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
